molecular formula C11H17NO B15236635 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol

1-Amino-1-(3,4-dimethylphenyl)propan-2-ol

Cat. No.: B15236635
M. Wt: 179.26 g/mol
InChI Key: SYFUUWSHYPIFBN-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group attached to a propanol backbone, which is further substituted with a 3,4-dimethylphenyl group.

Preparation Methods

The synthesis of 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(3,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3,4-dimethylphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

1-Amino-1-(3,4-dimethylphenyl)propan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-1-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3

InChI Key

SYFUUWSHYPIFBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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